

# Spectroscopic Data of 5-bromo-1,2,4-thiadiazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-bromo-1,2,4-Thiadiazole

Cat. No.: B1288382

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This technical guide provides a detailed overview of the predicted spectroscopic data for **5-bromo-1,2,4-thiadiazole**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to a lack of readily available experimental spectra in peer-reviewed literature, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines comprehensive experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-bromo-1,2,4-thiadiazole**.

**Table 1: Predicted  $^1\text{H}$  NMR Data for 5-bromo-1,2,4-thiadiazole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.5 - 9.5	Singlet	1H	C3-H

Predicted solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$

**Table 2: Predicted  $^{13}\text{C}$  NMR Data for 5-bromo-1,2,4-thiadiazole**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160 - 170	C5-Br
~150 - 160	C3-H

Predicted solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$

**Table 3: Predicted IR Absorption Data for 5-bromo-1,2,4-thiadiazole**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3100 - 3050	Weak-Medium	C-H stretch
~1600 - 1500	Medium	C=N stretch
~1450 - 1300	Medium	Thiadiazole ring vibrations
~700 - 500	Strong	C-Br stretch[1][2]

**Table 4: Predicted Mass Spectrometry Data for 5-bromo-1,2,4-thiadiazole**

m/z	Predicted Identity	Notes
165/167	$[\text{M}]^+$	Molecular ion peak exhibiting a characteristic ~1:1 intensity ratio due to the presence of $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes.[3][4][5][6]
86	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical.
59	$[\text{C}_2\text{HN}_2]^+$	Further fragmentation of the thiadiazole ring.

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as **5-bromo-1,2,4-thiadiazole**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **5-bromo-1,2,4-thiadiazole**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **5-bromo-1,2,4-thiadiazole** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.<sup>[7]</sup> Ensure the sample is fully dissolved.
- <sup>1</sup>H NMR Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A greater number of scans will be required compared to <sup>1</sup>H NMR to achieve an adequate signal-to-noise ratio.
- Data Analysis:

- Process the raw data using Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts and multiplicities to assign signals to the specific protons and carbons in the molecule.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **5-bromo-1,2,4-thiadiazole**.

Methodology:

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of dry **5-bromo-1,2,4-thiadiazole** with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
  - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis:
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

## Mass Spectrometry (MS)

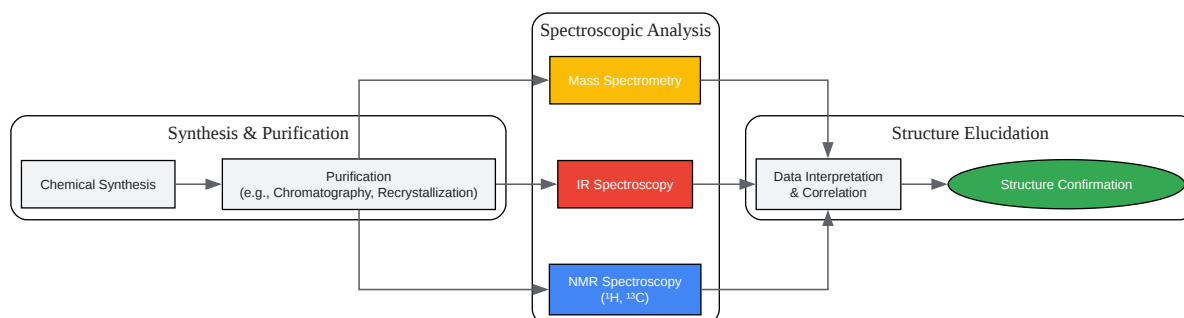
Objective: To determine the molecular weight and fragmentation pattern of **5-bromo-1,2,4-thiadiazole**.

Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- **Ionization:** Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).<sup>[8][9]</sup>
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ( $m/z$ ) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the separated ions to generate a mass spectrum.
- **Data Analysis:**
  - Identify the molecular ion peak ( $[M]^+$ ) to confirm the molecular weight. The presence of bromine will result in a characteristic isotopic pattern with peaks at  $M$  and  $M+2$  of roughly equal intensity.<sup>[3][4][5][6]</sup>
  - Analyze the fragmentation pattern to gain information about the structure of the molecule.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel synthesized compound.



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Caption: General workflow for spectroscopic identification of a new compound.

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